molecular formula C23H15ClN2O5 B2650011 N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chlorobenzamido)benzofuran-2-carboxamide CAS No. 888460-09-1

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chlorobenzamido)benzofuran-2-carboxamide

Cat. No.: B2650011
CAS No.: 888460-09-1
M. Wt: 434.83
InChI Key: YKDZBFFFKZHYNR-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chlorobenzamido)benzofuran-2-carboxamide is a synthetic small molecule of significant interest in early-stage oncological research. This compound features a benzofuran core linked to a benzo[1,3]dioxole moiety via a carboxamide bridge, a structural motif found in molecules investigated for their potential to inhibit key biological pathways. Structurally related benzamide derivatives have been identified as potent anticancer agents in preclinical studies, with some functioning as inhibitors of specific targets like the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), which is overexpressed in certain cancers such as non-small cell lung cancer (NSCLC) . The incorporation of the 2-chlorobenzamido group and the benzo[1,3]dioxole ring is a common strategy in medicinal chemistry to optimize a compound's binding affinity and metabolic stability. Research into analogous compounds has shown that such structures can interfere with critical cellular processes, including cell cycle progression and the Src/p38 signaling pathway, leading to the suppression of cancer cell proliferation, migration, and invasion . Furthermore, the N-benzylbenzamide scaffold is recognized in other research contexts, such as in the activation of mitochondrial aldehyde dehydrogenase (ALDH2), highlighting the versatility of this chemical class in probing biological function . This reagent is provided exclusively to support these vital areas of scientific inquiry. This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(2-chlorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O5/c24-16-7-3-1-5-14(16)22(27)26-20-15-6-2-4-8-17(15)31-21(20)23(28)25-13-9-10-18-19(11-13)30-12-29-18/h1-11H,12H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDZBFFFKZHYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chlorobenzamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and synthesis methods, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₅ClN₂O₅
  • Molecular Weight : 374.8 g/mol

The structure features a benzofuran moiety fused with a benzo[d][1,3]dioxole ring and a chlorobenzamide group, which may contribute to its biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on related benzoxazine derivatives showed varying degrees of inhibition on breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3) with IC₅₀ values ranging from 0.09 to 157.4 µM depending on the specific compound and cell line tested . This suggests that the compound may also have potential as an anticancer agent.

The proposed mechanism for the anticancer activity involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can induce apoptosis and inhibit cell proliferation . The structural features of the compound may enhance its ability to interact with cellular targets involved in cancer progression.

Insecticidal Activity

Insect growth regulators (IGRs) are crucial in pest control strategies. Compounds similar to this compound have been studied for their efficacy against insect chitinases, which are vital for insect development. For instance, a derivative demonstrated significant inhibitory activity against multiple chitinases in Ostrinia furnacalis with Ki values indicating strong binding affinity . This suggests potential applications in agricultural pest management.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Benzofuran Derivative : Utilizing appropriate precursors to construct the benzofuran backbone.
  • Coupling Reaction : Employing coupling agents to attach the benzo[d][1,3]dioxole and chlorobenzamide groups.
  • Purification : Techniques such as recrystallization or chromatography to obtain pure product.

Case Study 1: Anticancer Activity

A study evaluated the effects of related compounds on breast cancer cell lines. The results indicated that compounds with similar structural motifs inhibited cell proliferation effectively, correlating with increased ROS generation . This highlights the potential of this compound in cancer therapy.

Case Study 2: Insect Growth Regulation

Another investigation focused on IGRs derived from benzo[d][1,3]dioxole structures. The lead compound demonstrated improved insecticidal activity against P. xylostella, showcasing its potential as a sustainable agricultural solution .

Data Table: Biological Activity Summary

Activity Type Cell Line / Target IC₅₀ / Ki Value Reference
AnticancerMCF-70.30 - 157.4 µM
AnticancerCAMA-10.16 - 139 µM
AnticancerHCC19540.51 - 157.2 µM
Insect GrowthOstrinia furnacalisKi = 0.8 µM

Comparison with Similar Compounds

Yield Comparison :

Reaction Type Example Compound Yield (%) Reference
HATU-Mediated Coupling 7b 40
NaBH4/Ni(OAc)2 Reduction 1h 81
TBHP-Mediated Oxidation 3z 75

Physicochemical Properties

Melting Points and Physical State

Compound Class Example Physical State Melting Point (°C) Reference
Benzodioxole Pivalamides 1h White solid 53–55
Benzofuran Carboxamides 21 Yellow solid 161–163
Chlorinated Thiazoles 55 Brown oil Not reported

Trends : Rigid aromatic systems (e.g., benzofuran, benzimidazole) favor solid states with higher melting points, while aliphatic chains or bulky groups (e.g., cyclopropane in compound 55) result in oils .

Solubility and Lipophilicity

  • The benzodioxole group enhances lipid solubility, as seen in compound 3z .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chlorobenzamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions. First, the benzofuran-2-carboxamide core is functionalized via nucleophilic substitution or amidation. The 2-chlorobenzamido group is introduced using coupling agents like EDCI or DCC in anhydrous dichloromethane (DCM) at 0–25°C. Key optimization parameters include:

  • Temperature control : To prevent side reactions (e.g., hydrolysis of the chloro group).
  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC ensures >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.8–8.2 ppm for benzodioxole and benzofuran moieties) and amide NH peaks (δ 9.5–10.5 ppm).
  • IR Spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹; benzofuran C=O at ~1680 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm mass accuracy.
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of the chloro and benzodioxole groups .

Q. How can researchers design initial biological assays to evaluate this compound’s efficacy?

  • Methodological Answer : Prioritize in vitro assays for target-specific activity:

  • Kinase inhibition : Use fluorescence-based ATP competition assays (e.g., for cancer targets).
  • Antimicrobial screening : Broth microdilution (MIC determination against Gram+/Gram– strains).
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve this compound’s potency while minimizing off-target effects?

  • Methodological Answer :

  • Core modifications : Replace benzofuran with benzothiophene to evaluate electron-withdrawing effects.
  • Substituent variation : Introduce electron-donating groups (e.g., -OCH₃) at the 5-position of the benzodioxole to enhance metabolic stability.
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase active sites). Validate via IC₅₀ comparisons in dose-response assays .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay standardization : Ensure uniform cell passage numbers, serum concentrations, and incubation times.
  • Metabolic interference : Test for CYP450-mediated degradation using liver microsomes.
  • Batch variability : Compare purity (HPLC) and stereochemical consistency (chiral chromatography) across synthesized batches .

Q. What computational approaches predict metabolic pathways and potential toxicities of this compound?

  • Methodological Answer :

  • In silico tools : Use GLORY (for metabolite prediction) and ProTox-II (toxicity profiling).
  • Phase I metabolism : Simulate oxidation of the benzodioxole moiety (likely via CYP3A4).
  • Reactive metabolite screening : Detect quinone intermediates (common with benzodioxoles) using glutathione trapping assays .

Q. How can researchers validate target engagement in complex biological systems (e.g., tumor microenvironments)?

  • Methodological Answer :

  • Chemical proteomics : Employ activity-based protein profiling (ABPP) with clickable probes.
  • Thermal shift assays : Monitor target protein stabilization upon compound binding.
  • In vivo imaging : Radiolabel the compound (e.g., ¹⁸F isotope) for PET tracking in murine models .

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